methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Description
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS: 1041430-92-5) is a bicyclic heterocyclic compound featuring a cyclopenta[b]pyrrole core. The structure includes a methyl ester group at position 2 and a ketone moiety at position 6, with partial saturation in the cyclopentane ring (4,5-dihydro).
Properties
IUPAC Name |
methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYAUBRVWBUQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Scope and Limitations
This method tolerates diverse substitutions on the aniline ring, enabling access to N-aryl derivatives. However, electron-deficient anilines may require longer reaction times.
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-mediated coupling is a robust method for constructing the pyrrole-carboxylate framework. This approach is exemplified in the synthesis of analogous pyrrole-3-carboxamide derivatives.
Stepwise Synthesis
- Formation of Pyrrole Core : Ethyl acetoacetate reacts with 2-chloroacetone under basic conditions to form ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
- Amide Coupling : The pyrrole carboxylate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with an aminomethylpyridinone derivative to form the target compound.
Reaction Conditions :
Optimization Strategies
- Recrystallization : The final product is purified via silica gel chromatography using petroleum ether/ethyl acetate (PE/EA) gradients.
- Acid/Base Washes : Sequential washes with HCl and NaOH remove unreacted starting materials.
Halogenation and Transition Metal-Catalyzed Cross-Coupling
Halogenation of intermediates enables further functionalization through Suzuki-Miyaura or Stille couplings. A patent by US7300907B2 details halogenation methods relevant to pyrrole derivatives.
Halogenation Protocol
- Reagent : N-Bromosuccinimide (NBS) or F-TEDA (Selectfluor®) for fluorination.
- Conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF) at 0–25°C.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides, acids, or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can yield a variety of derivatives, including amides, acids, and other esters .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively.
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, certain derivatives have shown higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays, making them potential candidates for developing antioxidant therapies .
Antimicrobial Properties
Studies suggest that compounds with similar structures may possess antimicrobial activities. These compounds have shown effectiveness against various pathogens, indicating their potential use in developing new antimicrobial agents .
Cytotoxicity Against Cancer Cells
Preliminary investigations have highlighted the cytotoxic effects of this compound on cancer cell lines. Compounds with similar motifs have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in the synthesis of more complex molecules.
Synthesis of Novel Derivatives
This compound can be used to synthesize various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The ability to modify its structure opens avenues for creating compounds with enhanced biological activity .
Materials Science
In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities.
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for creating materials with improved mechanical and thermal properties. Research indicates that such composites may find applications in coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone and ester functional groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Compounds for Comparison
The following structurally related compounds are analyzed:
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) .
Pyrrole-2-carboxylate derivatives (e.g., compounds [7a–h] from ) .
Ethyl 7-bromoheptanoate (used in synthesis, ) .
Comparative Data Table
Crystallographic and Computational Tools
Software such as SHELXL () and ORTEP-3 () are critical for determining crystal structures, which can reveal differences in hydrogen bonding and molecular packing between analogs .
Biological Activity
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrrole compounds exhibit potent antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL) .
- Antitumor Activity : Research indicates that pyrrole-based compounds can inhibit tumor cell proliferation. A study on related compounds revealed their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Potent against M. tuberculosis | |
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Notable Research Findings
- Anti-Tuberculosis Efficacy : A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that modifications to the cyclopenta structure significantly enhanced anti-TB activity. The optimal substitution patterns were identified, leading to compounds with MIC values comparable to first-line anti-TB drugs like isoniazid .
- Antitumor Mechanisms : The antiproliferative effects observed in cancer cell lines were linked to the induction of cell cycle arrest and apoptosis. The mechanisms involved include the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, with low toxicity profiles observed in animal models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- The synthesis typically involves multi-step reactions, such as cyclization of precursor molecules (e.g., cyclopenta[b]pyrrole derivatives) under controlled conditions. For example, microwave-assisted synthesis or inert atmospheres (e.g., nitrogen) can minimize side reactions and improve purity . Optimization may include adjusting temperature, solvent polarity, and catalyst selection. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and final products efficiently.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm hydrogen and carbon environments, with 2D NMR (e.g., COSY, HSQC) resolving complex coupling patterns in the fused-ring system .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
- X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopenta-pyrrole core, as demonstrated in studies of structurally related compounds .
Q. How can researchers address discrepancies in spectroscopic data during structural characterization?
- Contradictions may arise from impurities, solvent effects, or dynamic conformational changes. Validate data by:
- Repeating experiments under identical conditions.
- Using complementary techniques (e.g., IR spectroscopy for functional groups, elemental analysis for purity).
- Comparing results with computational models (e.g., DFT calculations for predicted NMR shifts) .
Advanced Research Questions
Q. What mechanistic insights govern the cyclization reactions in the synthesis of this compound?
- Cyclization often proceeds via intramolecular nucleophilic attack or radical-mediated pathways. For example, in related pyrrolo-pyrazole systems, acid-catalyzed ring closure is favored, with stereochemistry controlled by steric and electronic factors in the transition state . Kinetic studies (e.g., variable-temperature NMR) can elucidate activation parameters and intermediate stability .
Q. How can computational modeling enhance the understanding of this compound's reactivity and interactions?
- Density Functional Theory (DFT): Predicts reaction pathways, transition states, and regioselectivity in functionalization reactions (e.g., ester hydrolysis or ketone reduction) .
- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzyme binding pockets) to guide drug design, leveraging the compound's fused-ring scaffold as a pharmacophore .
Q. What strategies are recommended for evaluating the compound's stability under varying environmental conditions?
- Design accelerated stability studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring to track degradation products. For example, studies on ethyl pyrrole carboxylates showed oxidative degradation at the ketone group, necessitating antioxidant additives or inert storage conditions .
Q. How should researchers design experiments to assess the compound's bioactivity while minimizing confounding variables?
- Adopt a tiered approach:
- In vitro assays: Use cell lines with controlled genetic backgrounds (e.g., HEK293 for receptor binding studies) and include positive/negative controls .
- In vivo models: Apply randomized block designs (e.g., split-plot designs for dose-response studies) to account for biological variability .
- Statistical rigor: Power analysis ensures sufficient sample size, and multivariate regression identifies correlations between structural features and activity .
Methodological Notes
- Data Contradiction Analysis: Cross-validate conflicting results (e.g., bioactivity vs. cytotoxicity) by isolating variables (e.g., purity >98% via column chromatography) and replicating experiments across independent labs .
- Stereochemical Resolution: Chiral HPLC or enzymatic resolution may be required for diastereomers, as seen in cyclopenta-pyrrole derivatives with multiple stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
